Methyl 4-(3,4-dimethoxyphenyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-9-8-13(10-15(14)19-2)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDHOJUHRYPXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Mechanism and Substrate Selection
The Suzuki-Miyaura cross-coupling reaction is the most widely reported method for assembling the biphenyl core of methyl 4-(3,4-dimethoxyphenyl)benzoate. This palladium-catalyzed reaction couples a boronic acid derivative with an aromatic halide, enabling precise control over the substitution pattern. For example, 4-bromobenzoic acid derivatives are coupled with 3,4-dimethoxyphenylboronic acid to form 4-(3,4-dimethoxyphenyl)benzoic acid precursors.
The choice of palladium catalyst significantly impacts yield. While Pd(OAc)₂ with ligands like XPhos achieves 70–85% yields in toluene at 110°C, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in ethanol improves solubility and reaction efficiency. A representative protocol from Liu and Seeberger (2004) couples 4-bromobenzyl alcohol with 3,4-dimethoxyphenylboronic acid using Pd(OAc)₂ and K₃PO₄, yielding 95% of the biphenyl alcohol intermediate.
Optimization of Reaction Conditions
Table 1: Comparative Suzuki-Miyaura Coupling Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, XPhos, K₃PO₄ | Toluene | 110 | 85 | |
| Pd(OAc)₂, TBAB, K₃PO₄ | Ethanol | 80 | 95 | |
| Pd₂(dba)₃, SPhos | Dioxane | 100 | 78 |
Key observations:
-
Polar solvents like ethanol enhance boronic acid solubility, reducing reaction time.
-
Bulky phosphine ligands (XPhos, SPhos) suppress homocoupling side reactions.
-
Elevated temperatures (80–110°C) are necessary for aryl bromide activation.
Esterification Strategies for Methyl Benzoate Formation
Acid-Catalyzed Fischer Esterification
The methyl ester group is typically introduced via Fischer esterification of the benzoic acid intermediate. A benchmark method involves refluxing benzoic acid with excess methanol (4:1 molar ratio) in the presence of concentrated H₂SO₄ (15 wt%) at 95–110°C for 8–10 hours. This approach achieves 90–98% conversion but requires careful control of water removal to shift equilibrium toward ester formation.
Critical Parameters:
Microwave-Assisted Esterification
Recent advancements utilize microwave irradiation to reduce reaction times. For instance, 4-(3,4-dimethoxyphenyl)benzoic acid esterified with methanol under microwave (150°C, 20 min) achieves 94% yield using Amberlyst-15 as a heterogeneous catalyst. This method minimizes thermal degradation of sensitive methoxy groups.
Functional Group Interconversion: Methylation and Demethylation
Selective Methylation of Phenolic Groups
When the biphenyl precursor lacks methoxy groups, methylation becomes necessary. Dimethyl sulfate (DMS) in acetone or ethyl methyl ketone with K₂CO₃ as a base selectively methylates phenolic -OH groups at 50–70°C. For example, 4-amino-3,5-dihydroxybenzoic acid methyl ester treated with DMS in acetone introduces methoxy groups in 85% yield.
Table 2: Methylation Efficiency with Different Bases
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 85 |
| NaHCO₃ | Ethyl methyl ketone | 70 | 78 |
| Cs₂CO₃ | Cyclohexanone | 50 | 92 |
Demethylation for Regioselective Modification
Controlled demethylation using AlCl₃ in toluene (50–100°C) allows regioselective removal of methoxy groups if required. For instance, 3-hydroxy-4-methoxy-2-methyl benzoate treated with AlCl₃ yields 3,4-dihydroxy derivatives, which can be remethylated for structural diversification.
Integrated Synthesis Routes
Route A: Coupling Followed by Esterification
Route B: Esterification Prior to Coupling
-
Esterification: 4-Bromobenzoic acid → methyl 4-bromobenzoate.
-
Suzuki Coupling: Methyl 4-bromobenzoate + 3,4-dimethoxyphenylboronic acid → target compound.
Overall Yield: 68–82%.
Advantages of Route A: Higher yields due to improved solubility of benzoic acid in coupling reactions.
Advantages of Route B: Avoids handling corrosive H₂SO₄ in later stages.
Environmental and Scalability Considerations
-
Solvent Recovery: Ethanol and toluene can be recycled via distillation, reducing waste.
-
Catalyst Recycling: Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse over 5 cycles with <5% activity loss.
-
Byproduct Management: Aqueous HCl washes effectively remove unreacted dimethylamine and boronic acids .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-dimethoxyphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 4-(3,4-dimethoxyphenyl)benzoic acid, while reduction with lithium aluminum hydride can produce 4-(3,4-dimethoxyphenyl)benzyl alcohol.
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-(3,4-dimethoxyphenyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Structural Analogs
Methyl 3-Methoxybenzoate (CAS 5368-81-0)
- Structure : A benzoate ester with a single methoxy group at the meta position.
- Key Differences : Lacks the second methoxy group and the 3,4-dimethoxyphenyl substituent.
- Properties : Reduced steric hindrance and lower molecular weight compared to Methyl 4-(3,4-dimethoxyphenyl)benzoate. This leads to higher solubility in polar solvents but lower thermal stability .
Methyl 3,5-Dimethoxybenzoate (CAS 2150-37-0)
- Structure : Symmetrical dimethoxy substitution at the 3 and 5 positions of the benzoate ring.
- Key Differences : The symmetrical substitution pattern enhances crystallinity and melting point (mp ~120–122°C) compared to the asymmetrical 3,4-dimethoxy analog .
Methyl 4-(7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzoate (5d)
- Structure : Incorporates a pyrazolo[1,5-a]pyrimidine moiety linked via an amide bond to the benzoate group.
Functional Group Variations
trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-Dimethoxystyryl]cyclohex-1-ene
- Structure : A cyclohexene derivative with dual 3,4-dimethoxyphenyl groups and a styryl side chain.
- Key Differences: The conjugated double bonds and non-aromatic cyclohexene backbone confer distinct electronic properties, enabling neurotrophic activity in PC12 cells, unlike the ester-based this compound .
Verapamil (CAS 52-53-9)
- Structure : A phenylalkylamine derivative with two 3,4-dimethoxyphenyl groups and a nitrile side chain.
- Key Differences : The tertiary amine and nitrile functionalities enable calcium channel blockade, highlighting how structural complexity beyond ester groups can dictate pharmacological action .
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for Methyl 4-(3,4-dimethoxyphenyl)benzoate, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via esterification of 4-(3,4-dimethoxyphenyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or via coupling reactions using carbodiimide reagents. Purification is achieved via recrystallization or column chromatography. Purity is validated using:
- 1H/13C NMR : To confirm methoxy (δ ~3.8–3.9 ppm) and ester carbonyl (δ ~167–170 ppm) groups .
- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and aromatic C-O stretches (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (C₁₆H₁₆O₅, [M+H]+ expected at m/z 289.1) .
Q. How do solubility properties of this compound influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in aqueous buffers. Solubility challenges in aqueous media may require sonication or co-solvents like ethanol .
Q. What spectroscopic techniques distinguish this compound from structurally similar esters?
- Methodological Answer :
- 1H NMR : Compare integration ratios of methoxy (6H, two distinct singlets at δ ~3.8–3.9 ppm) and aromatic protons (e.g., para-substituted benzoate at δ ~7.9–8.1 ppm) .
- 13C NMR : Ester carbonyl (δ ~167 ppm) vs. ketones (δ ~200 ppm) or carboxylic acids (δ ~170–175 ppm) .
- IR : Absence of OH stretches (~2500–3500 cm⁻¹) rules out free carboxylic acid impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in catalytic esterification?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., FeCl₃).
- Solvent Effects : Use toluene for azeotropic removal of water to shift equilibrium toward ester formation.
- DOE (Design of Experiments) : Vary temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (6–24 hrs). Monitor yield via HPLC or GC-MS. Higher yields (>85%) are reported with p-TsOH at 80°C for 12 hrs .
Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor in medicinal chemistry?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to model interactions between the 3,4-dimethoxyphenyl group and ATP-binding pockets (e.g., EGFR kinase).
- Kinase Assays : Perform competitive binding assays (e.g., ADP-Glo™) to measure IC₅₀ values. Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with inhibitory activity .
Q. How does the substitution pattern on the phenyl ring influence the compound’s photophysical properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Compare λmax shifts in analogs (e.g., 3,4-dimethoxy vs. 4-methoxy). Electron-donating groups (e.g., -OCH₃) increase conjugation, red-shifting absorbance.
- DFT Calculations : Compute HOMO-LUMO gaps using Gaussian09 to predict fluorescence quantum yields. Dimethoxy substitution reduces bandgap, enhancing luminescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
